BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical and chemical characteristics of N-Boc-
Ibrutinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Boc-Ibrutinib-d4

Cat. No.: B15557819

In-Depth Technical Guide: N-Boc-lbrutinib-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
characteristics of N-Boc-lIbrutinib-d4, a deuterated intermediate crucial for the synthesis of
Ibrutinib-d4. Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a
key component of the B-cell receptor (BCR) signaling pathway, which is vital for the
proliferation and survival of malignant B-cells.[1] This guide delves into its chemical properties,
provides detailed experimental protocols for its synthesis and analysis, and visualizes its role
within the broader context of BTK signaling.

Physicochemical Characteristics

N-Boc-lIbrutinib-d4, or (3R)-tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-
1-yl]-2,2,6,6-tetradeuteriopiperidine-1-carboxylate, is a stable isotope-labeled form of N-Boc-
Ibrutinib.[2][3] The deuterium labeling makes it a valuable internal standard for pharmacokinetic
and metabolic studies of Ibrutinib.[4][5][6]

Chemical and Physical Properties

A summary of the key physical and chemical properties of N-Boc-Ibrutinib-d4 is presented in
the table below. Data for the non-deuterated analogue and the parent compound, Ibrutinib, are
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included for comparison where specific data for the deuterated compound is not readily
available.
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Property

N-Boc-lbrutinib-d4

N-Boc-lbrutinib
(non-deuterated)

Ibrutinib

Molecular Formula

C27H26D4aN6O3[7][8]

C27H30N60O3[9][10]

C25H24N602[11][12]

Molecular Weight 490.59 g/mol [7][8] 486.57 g/mol [9] 440.5 g/mol [11][12]
tert-butyl (3R)-3-[4- R)-tert-Butyl 3-(4-

] Y (3R)-3 ( )_ Y13 1-[(3R)-3-[4-amino-3-
amino-3-(4- amino-3-(4- @
phenoxyphenyl)pyraz phenoxyphenyl)-1H-

o phenoxyphenyl)pyraz
IUPAC Name olo[3,4-d]pyrimidin-1- pyrazolo[3,4- o
o 0lo[3,4-d]pyrimidin-1-
vl]-2,2,6,6- d]pyrimidin-1- -
D S yl]piperidin-1-yl]prop-
tetradeuteriopiperidine  yl)piperidine-1-
2-en-1-one[12]
-1-carboxylate[2][3] carboxylate[10]
White to off-white ) ] .
o White amorphous White to off-white
Appearance solid (inferred from ]
o powder[13] solid[12]
Ibrutinib)[12]
Melting Point Not available Not available 149-158°C[12]
) ) Soluble in DMSO (~30
Soluble in organic
) ) mg/mL), DMF (~30
solvents such as Soluble in organic
- ) mg/mL), and ethanol
Solubility DMSO and DMF solvents (inferred from

(inferred from
Ibrutinib)[11]

Ibrutinib)[11]

(~0.25 mg/mL).
Sparingly soluble in

aqueous buffers.[11]

Storage Condition

Refer to the Material
Safety Data Sheet
(MSDS) for complete
information.[7][8]
Generally stored at
-20°C for long-term
stability.[11]

Refer to MSDS.

Store at -20°C for
long-term stability (=4
years).[11]

Stability

Stable under

recommended storage

Stable under

recommended storage

Amorphous Ibrutinib

can recrystallize over

conditions.[6] Studies conditions. time at elevated
on amorphous temperature and
Ibrutinib suggest that humidity.[15]
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storage conditions
(temperature and
humidity) can impact
physical stability.[14]
[15][16]

Signaling Pathway of the Active Moiety: Ibrutinib

N-Boc-lIbrutinib-d4 is a protected intermediate that, upon deprotection and subsequent
acylation, yields Ibrutinib-d4. lbrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK), a
critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] The diagram below illustrates
the central role of BTK in B-cell signaling and the mechanism of action of Ibrutinib.
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Ibrutinib’'s Mechanism of Action in the BTK Signaling Pathway
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Caption: Ibrutinib inhibits BTK, blocking downstream signaling and B-cell proliferation.
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Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of
N-Boc-Ibrutinib-d4, based on established procedures for its non-deuterated analogue and
related compounds.

Synthesis of N-Boc-lbrutinib-d4

A plausible synthetic route to N-Boc-lbrutinib-d4 involves the reaction of 3-(4-
phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a deuterated, Boc-protected
piperidine derivative. The following is a representative protocol adapted from patent literature.
[17]

Reaction:
e Reactants:
o 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
o (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate-d4
o Cesium Carbonate (Cs2C03)
o 4-Dimethylaminopyridine (DMAP)
e Solvent: N,N-Dimethylformamide (DMF)

Procedure:

Dissolve 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMF.

» To the solution, add (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate-d4, cesium
carbonate, and 4-dimethylaminopyridine.

o Heat the reaction mixture to 90°C and stir until the reaction is complete, monitoring by a
suitable chromatographic method (e.g., TLC or HPLC).

o After completion, remove the DMF under reduced pressure.
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e The crude product is then subjected to purification.

Click to download full resolution via product page

Caption: A general workflow for the synthesis of N-Boc-lbrutinib-d4.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and
byproducts. Column chromatography is a commonly employed method.

Method: Silica Gel Column Chromatography[13][17]
o Stationary Phase: Silica gel

e Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is typically used.
A common starting gradient is 40:1 (DCM:MeOH).[17]

e Procedure:

o

Prepare a slurry of silica gel in the initial mobile phase and pack it into a column.

Dissolve the crude N-Boc-lbrutinib-d4 in a minimal amount of DCM.

[¢]

o

Load the sample onto the top of the silica gel column.

[e]

Elute the column with the DCM:MeOH mobile phase, gradually increasing the polarity by
increasing the proportion of methanol if necessary.
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o Collect fractions and analyze them by TLC or HPLC to identify those containing the pure
product.

o Combine the pure fractions and evaporate the solvent under reduced pressure to yield the
purified N-Boc-lIbrutinib-d4.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS) are powerful techniques for assessing the purity and identity of N-
Boc-Ibrutinib-d4.

3.3.1. High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of N-Boc-Ibrutinib-d4.

e Column: Areverse-phase C18 column, such as a Kromosil C18 (250mm x 4.6 mm, 5 um
particle size), is often used for Ibrutinib and its intermediates.[18]

» Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic
solvent (e.g., acetonitrile) is common. For example, a mobile phase of phosphate buffer and
acetonitrile in a 45:55 (v/v) ratio has been used for Ibrutinib.[18]

o Flow Rate: A typical flow rate is 1.0 mL/min.[18]

o Detection: UV detection at a wavelength of approximately 295 nm is suitable for Ibrutinib and
related compounds.[18]

e Procedure:

o

Prepare a standard solution of N-Boc-lbrutinib-d4 of known concentration in the mobile
phase.

o

Prepare the sample solution to be analyzed.

[¢]

Inject the standard and sample solutions into the HPLC system.
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o Analyze the resulting chromatograms to determine the retention time and peak area of the
compound, from which purity can be calculated.

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of
N-Boc-Ibrutinib-d4, particularly in biological matrices.

o Chromatography: Similar HPLC conditions as described above can be used. A gradient
elution with a mobile phase consisting of ammonium formate buffer and acetonitrile is also
effective.[1][19]

e Mass Spectrometry:
o lonization: Electrospray ionization (ESI) in positive ion mode is typically used.

o Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and
sensitivity. The precursor ion (the molecular ion of N-Boc-Ibrutinib-d4) is selected and
fragmented, and a specific product ion is monitored.

¢ Internal Standard: A non-deuterated version of the analyte or another related deuterated
compound can be used as an internal standard for accurate quantification.[1][4]

e Procedure:

o Develop an MRM method by determining the optimal precursor and product ions for N-
Boc-Ibrutinib-d4.

o Perform sample preparation, which may involve protein precipitation or liquid-liquid
extraction for biological samples.[4][5]

o Analyze the samples using the developed LC-MS/MS method.

o Quantify the analyte by comparing the peak area ratio of the analyte to the internal
standard against a calibration curve.
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Caption: General analytical workflow for N-Boc-Ibrutinib-d4.

Conclusion

N-Boc-Ibrutinib-d4 is a critical reagent in the development and study of Ibrutinib. This guide
has provided a detailed overview of its physicochemical properties, its role in the context of
BTK inhibition, and comprehensive experimental protocols for its synthesis, purification, and
analysis. The provided information and visualizations aim to support researchers and scientists
in their work with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Development and validation of an UHPLC-MS/MS method for simultaneous quantification
of ibrutinib and its dihydrodiol-metabolite in human cerebrospinal fluid - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b15557819?utm_src=pdf-body-img
https://www.benchchem.com/product/b15557819?utm_src=pdf-body
https://www.benchchem.com/product/b15557819?utm_src=pdf-body
https://www.benchchem.com/product/b15557819?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/30029202/
https://pubmed.ncbi.nlm.nih.gov/30029202/
https://pubmed.ncbi.nlm.nih.gov/30029202/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. jetir.org [jetir.org]

3. N-Boc-Ibrutinib-d4 | C27H30N603 | CID 169434910 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]
5. journals.indexcopernicus.com [journals.indexcopernicus.com]

6. Development, validation, and clinical application of LC-MS/MS method for simultaneous
determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active
metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nim.nih.gov]

7. W0O2017134588A1 - Process for the preparation of ibrutinib - Google Patents
[patents.google.com]

8. clearsynth.com [clearsynth.com]
9. (R)-tert-Butyl-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolol... [cymitquimica.com]

10. (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-
yl)piperidine-1-carboxylate | C27H30N603 | CID 59799012 - PubChem
[pubchem.ncbi.nlm.nih.gov]

11. cdn.caymanchem.com [cdn.caymanchem.com]
12. Ibrutinib | C25H24N602 | CID 24821094 - PubChem [pubchem.nchbi.nlm.nih.gov]

13. W0O2016132383AL1 - Process for the preparation of ibrutinib - Google Patents
[patents.google.com]

14. Stability Studies of Amorphous Ibrutinib Prepared Using the Quench-Cooling Method and
Its Dispersions with Soluplus® - PubMed [pubmed.ncbi.nim.nih.gov]

15. Stability Studies of Amorphous lbrutinib Prepared Using the Quench-Cooling Method and
Its Dispersions with Soluplus® [mdpi.com]

16. researchgate.net [researchgate.net]

17. (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-
yl)piperidine-1-carboxylate | 1022150-11-3 [chemicalbook.com]

18. rjptonline.org [rjptonline.org]
19. ctppc.org [ctppc.org]

To cite this document: BenchChem. [Physical and chemical characteristics of N-Boc-
Ibrutinib-d4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15557819#physical-and-chemical-characteristics-of-
n-boc-ibrutinib-d4]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.jetir.org/papers/JETIR2304142.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/N-Boc-Ibrutinib-d4
https://pubchem.ncbi.nlm.nih.gov/compound/N-Boc-Ibrutinib-d4
https://www.researchgate.net/publication/283336581_Liquid_chromatography-tandem_mass_spectrometric_assay_for_the_simultaneous_determination_of_the_irreversible_BTK_inhibitor_ibrutinib_and_its_dihydrodiol-metabolite_in_plasma_and_its_application_in_mou
https://journals.indexcopernicus.com/api/file/viewByFileId/614609
https://pubmed.ncbi.nlm.nih.gov/39702674/
https://pubmed.ncbi.nlm.nih.gov/39702674/
https://pubmed.ncbi.nlm.nih.gov/39702674/
https://patents.google.com/patent/WO2017134588A1/en
https://patents.google.com/patent/WO2017134588A1/en
https://clearsynth.com/product/n-boc-ibrutinib-d4
https://cymitquimica.com/products/3D-FB146207/1022150-11-3/r-tert-butyl-3-4-amino-3-4-phenoxyphenyl-1h-pyrazolo34-dpyrimidin-1-ylpiperidine-1-carboxylate/
https://pubchem.ncbi.nlm.nih.gov/compound/59799012
https://pubchem.ncbi.nlm.nih.gov/compound/59799012
https://pubchem.ncbi.nlm.nih.gov/compound/59799012
https://cdn.caymanchem.com/cdn/insert/16274.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Ibrutinib
https://patents.google.com/patent/WO2016132383A1/en
https://patents.google.com/patent/WO2016132383A1/en
https://pubmed.ncbi.nlm.nih.gov/39065278/
https://pubmed.ncbi.nlm.nih.gov/39065278/
https://www.mdpi.com/2073-4360/16/14/1961
https://www.mdpi.com/2073-4360/16/14/1961
https://www.researchgate.net/publication/382142467_Stability_Studies_of_Amorphous_Ibrutinib_Prepared_Using_the_Quench-Cooling_Method_and_Its_Dispersions_with_Soluplus
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02715940.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02715940.htm
https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2018-11-10-69
https://ctppc.org/archive/volume/7/issue/1/article/1414/pdf
https://www.benchchem.com/product/b15557819#physical-and-chemical-characteristics-of-n-boc-ibrutinib-d4
https://www.benchchem.com/product/b15557819#physical-and-chemical-characteristics-of-n-boc-ibrutinib-d4
https://www.benchchem.com/product/b15557819#physical-and-chemical-characteristics-of-n-boc-ibrutinib-d4
https://www.benchchem.com/product/b15557819#physical-and-chemical-characteristics-of-n-boc-ibrutinib-d4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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